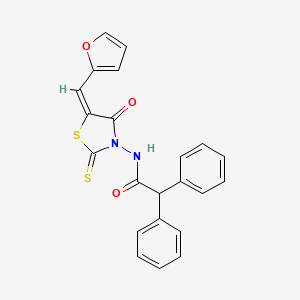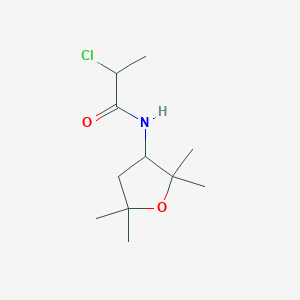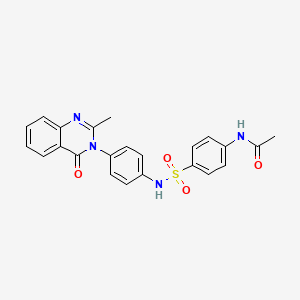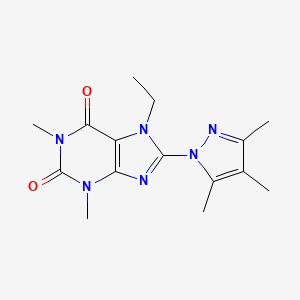
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole” is an organic compound that contains several functional groups including a sulfonyl group, a fluorophenyl group, an isopropylthio group, and a phenyloxazole group . Each of these groups contributes to the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the isopropylthio group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Fluorescent Molecular Probes
One significant application of derivatives of "4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole" is in the development of fluorescent molecular probes. For instance, Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with specific groups that show strong solvent-dependent fluorescence. These compounds are used as fluorescent solvatochromic dyes for developing ultra-sensitive fluorescent molecular probes to study biological events and processes, owing to their fluorescence-environment dependence, long emission wavelength, and high fluorescence quantum yields (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives related to "4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-phenyloxazole" have been evaluated for their antimicrobial and antitubercular activities. Kumar, Suresh G.V., Prasad, Y. Rajendra, and Chandrashekar, S. (2013) synthesized a series of sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, and compounds were identified as excellent antitubercular molecules compared with the first-line drug isoniazid (Kumar, G. V. Suresh, Prasad, Y. Rajendra, & Chandrashekar, S., 2013).
Quantum Mechanical Studies and Light Harvesting
Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing potential light harvesting properties. Mary, Y. Sheena et al. (2019) synthesized and optimized the geometry of various organic compounds using density functional theory, studying their nonlinear optical properties and light harvesting efficiency, indicating potential applications in the design of new dye-sensitized solar cells (DSSCs) (Mary, Y. Sheena, Ertan-Bolelli, T., Thomas, Renjith, Krishnan, Akhil R., Bolelli, K., Kasap, E., Onkol, T., & Yildiz, I., 2019).
Synthesis and Biological Activity
The synthesis and biological evaluation of novel derivatives have been a key area of research, exploring their potential as antimicrobial agents and for other biological applications. For example, compounds with the sulfonyl moiety have been synthesized and evaluated for their biological activities, demonstrating potential as antimicrobial agents against various pathogens (Shi, Li et al., 2015).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-12(2)24-18-17(20-16(23-18)13-6-4-3-5-7-13)25(21,22)15-10-8-14(19)9-11-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPNANQDIYLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)
![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)



![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)
![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)


![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)